Mebeverine is synthesized from veratric acid and mebeverine alcohol, both of which are produced through specific chemical reactions. The compound is marketed under various brand names, including Colofac and Mylan IBS Relief Tablets, and is available in several formulations, including film-coated tablets . Its classification as an antispasmodic places it among medications that target smooth muscle relaxation in the gastrointestinal tract.
The synthesis of Mebeverine Acid involves multiple steps, typically starting from veratric acid. The process can be summarized as follows:
The technical details of these methods emphasize the importance of controlling reaction conditions (temperature, solvent choice) to optimize yield and minimize by-products.
Mebeverine Acid participates in several chemical reactions relevant to its pharmacological properties:
These reactions are crucial for understanding the drug's pharmacokinetics and its elimination from the body.
The mechanism of action of Mebeverine Acid is not fully elucidated but involves multiple pathways:
Data indicate that systemic side effects are largely absent when administered at therapeutic doses.
Mebeverine Acid exhibits the following physical and chemical properties:
These properties influence formulation strategies for oral administration.
Mebeverine Acid is primarily utilized in clinical settings for:
The drug's unique mechanism allows it to provide symptomatic relief without significant side effects associated with traditional anticholinergic medications.
Mebeverine acid (3,4-dimethoxybenzoic acid) is the primary carboxylic acid metabolite generated from the hydrolysis of the parent drug mebeverine, an ester-based spasmolytic agent. This biotransformation occurs rapidly in vivo, cleaving mebeverine into two principal fragments: veratric acid (synonymous with mebeverine acid) and mebeverine alcohol (4-[ethyl-(2-(4-methoxyphenyl)-1-methylethyl)amino]butan-1-ol) [5] [8]. The reaction is catalyzed by non-specific carboxylesterases in the liver and plasma, resulting in negligible systemic concentrations of the intact parent drug post-administration [5] [10].
Mebeverine alcohol undergoes further oxidative metabolism, primarily via O-demethylation, to form desmethylmebeverine alcohol (4-[ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino]butan-1-ol) [8] [10]. Conversely, mebeverine acid may undergo phase I demethylation to yield vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid), though quantitative studies confirm veratric acid as the dominant circulating acid metabolite [1] [8].
Table 1: Key Metabolites of Mebeverine Hydrolysis
Precursor Compound | Primary Metabolite | Secondary Metabolite | Detection Method |
---|---|---|---|
Mebeverine | Mebeverine acid (Veratric acid) | Vanillic acid / Isovanillic acid | GC-MS, LC/ESI-MS/MS [1] |
Mebeverine | Mebeverine alcohol | Desmethylmebeverine alcohol | HPLC-MS/MS [10] |
Esterases are pivotal in mebeverine’s presystemic hydrolysis. Studies using pH-controlled media demonstrate extreme instability under alkaline conditions (half-life = 0.2 days in 0.1M NaOH) compared to neutral stability [4]. This pH sensitivity necessitates stringent control during bioanalytical processing to prevent artifactual hydrolysis. Enzyme-specific studies validate carboxylesterases as primary catalysts, though in vitro models show variability:
Table 2: Enzymatic Hydrolysis Dynamics of Mebeverine
Condition/Enzyme | Hydrolysis Efficiency | Half-Life | Analytical Impact |
---|---|---|---|
Alkaline (0.1M NaOH) | High | 0.2 days | Degrades to acid/alcohol artifacts [4] |
Papain (pH 2–4) | High | Not reported | Prevents false negatives in blood [5] |
Carboxylesterases | Moderate-High | Minutes (in vivo) | Governs presystemic metabolism [10] |
Significant interspecies differences exist in mebeverine acid’s biotransformation:
Table 3: Interspecies Variability in Mebeverine Acid Metabolism
Species/Model | Primary Metabolite | Unique Metabolites | Excretion Pathway |
---|---|---|---|
Human | Veratric acid conjugates | Vanillic acid, Isovanillic acid | Urine (44% of dose) [8] |
Hen’s egg | 4-Hydroxy-3-methoxybenzoic acid | Tetramethoxy-l-ornithuric acid | Allantoic fluid [1] |
Rat | Veratric acid | Trace protocatechuic acid | Urine (<5% alcohol moieties) [8] |
Mebeverine acid derivatives dominate systemic exposure post-mebeverine administration:
Table 4: Pharmacokinetic Parameters of Mebeverine Acid Metabolites
Metabolite | % of Dose Excreted | Primary Excretion Route | Detection Method (Optimal) |
---|---|---|---|
Mebeverine acid (Veratric acid) | 32% | Urinary conjugation | HPLC-MS/MS [10] |
Vanillic acid | 2.7% | Urinary free/conjugated | GC-MS [8] |
Isovanillic acid | 6.5% | Urinary free/conjugated | GC-MS [8] |
Mebeverine alcohol | 0.9% | Urinary oxidation products | HPLC-MS/MS [10] |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7